molecular formula C20H26N8O B2970118 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034541-66-5

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Katalognummer: B2970118
CAS-Nummer: 2034541-66-5
Molekulargewicht: 394.483
InChI-Schlüssel: IXCZIUDSTXGFFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (CAS: 2034541-66-5) is a heterocyclic organic compound with a molecular formula of C₂₀H₂₆N₈O and a molecular weight of 394.5 g/mol . Its structure combines a 1,3,5-triazine core substituted with dimethylamino and piperidin-1-yl groups, linked via a methylene bridge to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. The SMILES notation (Cc1nc2ccccn2c1C(=O)NCc1nc(N(C)C)nc(N2CCCCC2)n1) highlights its intricate substitution pattern .

The compound’s triazine and imidazopyridine motifs are associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties.

Eigenschaften

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-14-17(28-12-8-5-9-16(28)22-14)18(29)21-13-15-23-19(26(2)3)25-20(24-15)27-10-6-4-7-11-27/h5,8-9,12H,4,6-7,10-11,13H2,1-3H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCZIUDSTXGFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound characterized by its unique structural features. This compound integrates various functional groups, including a triazinyl moiety , a dimethylamino group , and a piperidine ring , which contribute to its biological activity. Preliminary studies indicate its potential as an inhibitor of various enzymes, particularly in cancer therapy.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

Component Description
Triazine coreProvides structural stability and biological activity
Dimethylamino groupEnhances solubility and interaction with biological targets
Piperidine ringContributes to receptor binding and inhibition properties
Imidazo[1,2-a]pyridineIncreases bioactivity and potential therapeutic applications

Enzyme Inhibition

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been studied for its enzyme inhibition properties, particularly against:

  • PARP1 (Poly ADP-ribose polymerase 1) : Related compounds have shown IC50 values in the low micromolar range, indicating significant inhibitory activity. This suggests potential applications in cancer therapy due to PARP's role in DNA repair mechanisms .

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. These studies may include:

  • Binding affinity assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell viability assays : Determining cytotoxic effects on various cancer cell lines.

Study 1: PI3K Inhibition in C4-2 Prostate Cancer Cells

A study assessed the inhibition of the PI3K pathway using triazine derivatives similar to our compound. The results showed that N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl) significantly inhibited phosphorylation of Akt at S473 and T308 in C4-2 prostate cancer cells . This indicates its potential effectiveness against castration-resistant metastatic prostate cancer.

Study 2: Structure–Activity Relationship (SAR) Analysis

Research into structural analogs revealed that modifications to the triazine core significantly impacted biological activity. For instance:

Compound Name Structural Features Biological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction

This highlights the importance of specific structural components for enhancing biological activity .

Safety and Toxicity Profile

In vitro studies have assessed the toxicity of related compounds using human embryonic kidney (HEK) cells and hepatoma cell lines. The results showed that some derivatives exhibited low toxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Hypothetical Comparisons:

Triazine Derivatives: The 1,3,5-triazine core is common in agrochemicals and pharmaceuticals. For example, simazine (a herbicide) and lamivudine (an antiviral) utilize triazine scaffolds but lack the imidazopyridine-carboxamide moiety. The dimethylamino and piperidinyl groups in the target compound may enhance solubility or binding specificity compared to simpler triazines .

Imidazopyridine-Based Compounds: Alpidem (an anxiolytic) and zolimidine (antiulcer agent) share the imidazo[1,2-a]pyridine backbone.

Hybrid Structures: Compounds combining triazine and imidazopyridine units are rare. A hypothetical analog, N-(4-morpholino-1,3,5-triazin-2-yl)methylimidazo[1,2-a]pyridine-3-carboxamide, replaces dimethylamino/piperidinyl groups with morpholine. Such substitutions might alter hydrogen-bonding capacity or steric effects.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hypothesized Applications
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide C₂₀H₂₆N₈O 394.5 1,3,5-triazine, dimethylamino, piperidinyl, imidazopyridine, carboxamide Kinase inhibition, antimicrobial
Simazine C₇H₁₂ClN₅ 201.7 1,3,5-triazine, chloro, ethylamino Herbicide
Alpidem C₂₁H₂₃ClN₄O₂ 399.9 Imidazopyridine, benzodiazepine-like substituents Anxiolytic (historical)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.